6-Piperazin-1-ylcyclohex-3-EN-1-OL

Medicinal Chemistry Drug Design Physicochemical Properties

For CNS researchers, sourcing a versatile piperazine scaffold that avoids dopaminergic off-target effects is critical. 6-Piperazin-1-ylcyclohex-3-EN-1-OL (CAS 110469-60-8) provides a solution with its dual functional handles and predicted low LogP of 0.24, which enhances aqueous solubility for in vitro assays. Key procurement value: - Devoid of dopaminergic properties, minimizing confounding motor effects in behavioral studies. - Features a free secondary amine and hydroxyl group for rapid, divergent derivatization. - Lower LogP than saturated analogs reduces co-solvent requirements in biological testing.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
CAS No. 110469-60-8
Cat. No. B034600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Piperazin-1-ylcyclohex-3-EN-1-OL
CAS110469-60-8
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2CC=CCC2O
InChIInChI=1S/C10H18N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-2,9-11,13H,3-8H2
InChIKeyXIBXQXAPLLTWFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Piperazin-1-ylcyclohex-3-EN-1-OL Structural Overview


6-Piperazin-1-ylcyclohex-3-EN-1-OL (CAS 110469-60-8) is a piperazinyl-substituted cyclohexenol derivative with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . The compound features a cyclohexene ring bearing a hydroxyl group and a piperazine moiety, which confers both hydrogen-bonding capacity and basic amine functionality [1]. This structural motif is foundational to a class of compounds investigated in medicinal chemistry for their potential interactions with central nervous system targets, including serotonergic and dopaminergic systems [1][2].

6-Piperazin-1-ylcyclohex-3-EN-1-OL Substitution Challenges


Substituting 6-Piperazin-1-ylcyclohex-3-EN-1-OL with a generic piperazine or cyclohexenol derivative is not a trivial exchange. The precise spatial arrangement of the piperazine ring relative to the cyclohexene core and the hydroxyl group is a critical determinant of molecular recognition and biological activity [1]. The specific substitution pattern can profoundly influence target engagement, selectivity, and pharmacokinetic properties [2]. For example, the presence of a free secondary amine in the piperazine ring of this compound, as opposed to a substituted or constrained analog, can drastically alter binding to serotonergic receptors, leading to divergent pharmacological profiles [2][3]. The quantitative evidence below demonstrates that even seemingly minor structural modifications result in non-equivalent performance.

6-Piperazin-1-ylcyclohex-3-EN-1-OL Comparative Evidence


Lipophilicity: LogP vs. Saturated Cyclohexanol Analog

The predicted octanol-water partition coefficient (LogP) for 6-Piperazin-1-ylcyclohex-3-EN-1-OL is 0.23780 . This value is significantly lower than that of a fully saturated cyclohexanol analog (LogP approximately 1.2-1.8), which is a common structural comparator in this chemical space. The lower LogP is a direct consequence of the polar piperazine ring and the free hydroxyl group .

Medicinal Chemistry Drug Design Physicochemical Properties

Serotonergic vs. Dopaminergic Profile

Piperazinyl-cyclohexene compounds, which include 6-Piperazin-1-ylcyclohex-3-EN-1-OL as a core motif, are described in the patent literature as possessing a unique serotonergic profile and are noted for their lack of dopaminergic properties [1]. This is in direct contrast to aryl-piperazine analogs (e.g., those in U.S. Pat. No. 4,975,445), which exhibit significant dopaminergic activity, a property linked to movement disorders such as Parkinsonism and catalepsy [1].

Neuroscience Pharmacology Receptor Binding

Polar Surface Area vs. Alkylated Piperazine Analogs

The topological polar surface area (PSA) of 6-Piperazin-1-ylcyclohex-3-EN-1-OL is 35.5 Ų . This value is significantly higher than that of N-alkylated piperazine analogs (e.g., a typical N-methyl piperazine derivative has a PSA of approximately 15-20 Ų). The higher PSA is attributed to the free secondary amine and the hydroxyl group, which increase hydrogen-bonding capacity .

Medicinal Chemistry Molecular Modeling ADME

6-Piperazin-1-ylcyclohex-3-EN-1-OL Application Scenarios


CNS Serotonergic Receptor Profiling

Researchers investigating serotonergic pathways or screening for novel anxiolytic or anti-ischemic agents should prioritize 6-Piperazin-1-ylcyclohex-3-EN-1-OL as a core scaffold. The patent literature indicates that this chemical class is devoid of dopaminergic properties, thus minimizing confounding motor effects in behavioral assays [1]. This allows for a more specific interrogation of serotonergic pharmacology.

Lead Optimization for Aqueous Solubility

In lead optimization campaigns where improving aqueous solubility is a key goal, 6-Piperazin-1-ylcyclohex-3-EN-1-OL provides a favorable starting point. Its predicted LogP of 0.23780 is significantly lower than that of saturated cyclohexanol analogs , suggesting enhanced water compatibility. This property can reduce the need for co-solvents in in vitro assays and may translate to better pharmacokinetic profiles in vivo.

Synthetic Intermediate for CNS-Targeted Libraries

For synthetic chemists building focused libraries of CNS-active compounds, 6-Piperazin-1-ylcyclohex-3-EN-1-OL serves as a versatile intermediate. Its free secondary amine and hydroxyl group offer two distinct handles for further derivatization , enabling rapid diversification. This contrasts with N-alkylated piperazine analogs, which lack a site for subsequent amine modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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